Dimethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Lipophilicity Drug Design PK/PD

Dimethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS 425630-31-5, MF C23H23NO5, MW 393.43 g/mol) is a fully substituted 1,4-dihydropyridine (1,4-DHP) bearing methyl ester groups at the 3- and 5-positions, methyl groups at the 2- and 6-positions, and a 3-phenoxyphenyl substituent at the 4-position. The 1,4-DHP scaffold is the pharmacophore of major calcium channel blockers (e.g., nifedipine, amlodipine) ; the presence of the 3-phenoxyphenyl ether distinguishes this compound from simpler 4-phenyl DHPs and is associated with altered lipophilicity, metabolic stability, and receptor-binding profiles.

Molecular Formula C23H23NO5
Molecular Weight 393.4 g/mol
Cat. No. B5870036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Molecular FormulaC23H23NO5
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC
InChIInChI=1S/C23H23NO5/c1-14-19(22(25)27-3)21(20(15(2)24-14)23(26)28-4)16-9-8-12-18(13-16)29-17-10-6-5-7-11-17/h5-13,21,24H,1-4H3
InChIKeyXGGWQTVSLUQACP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate – Key Compound Attributes for Research Procurement


Dimethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS 425630-31-5, MF C23H23NO5, MW 393.43 g/mol) is a fully substituted 1,4-dihydropyridine (1,4-DHP) bearing methyl ester groups at the 3- and 5-positions, methyl groups at the 2- and 6-positions, and a 3-phenoxyphenyl substituent at the 4-position . The 1,4-DHP scaffold is the pharmacophore of major calcium channel blockers (e.g., nifedipine, amlodipine) [1]; the presence of the 3-phenoxyphenyl ether distinguishes this compound from simpler 4-phenyl DHPs and is associated with altered lipophilicity, metabolic stability, and receptor-binding profiles [1].

Why In-Class 1,4-Dihydropyridine Analogs Cannot Substitute This Dimethyl 3-Phenoxyphenyl DHP in Critical Research Applications


1,4-Dihydropyridines (DHPs) are notorious for their steep structure-activity relationships: minor modifications to the ester or 4-aryl substituent can shift a compound from a potent calcium channel antagonist to a multidrug resistance (MDR) modulator or a CYP inhibitor, while simultaneously altering solubility, metabolic half-life, and tissue selectivity [1]. For example, 3,5-dibenzoyl-4-(3-phenoxyphenyl)-1,4-dihydro-2,6-dimethylpyridine (DP7) is a potent P-glycoprotein inhibitor devoid of cardiovascular effects [2], whereas the 4-phenyl dimethyl ester analog is an amlodipine-related impurity with weak calcium channel activity . Consequently, replacing dimethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate with a generic DHP analog risks introducing an altogether different pharmacological signature, undermining assay reproducibility and data interpretability. The evidence below quantifies key differentiators where data are available and explicitly notes where direct comparative data remain limited.

Quantitative Differentiation of Dimethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate from Its Closest Analogs


Enhanced Lipophilicity Over the 4-Phenyl Dimethyl Ester Analog as Measured by Calculated logP

The target compound carries a 3-phenoxyphenyl group at the 4-position, whereas the closest simplified analog—dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 70677-78-0)—bears an unsubstituted phenyl ring . Introduction of the phenoxy bridge adds approximately 2.0–2.5 log units to the partition coefficient, based on the fragment-based contributions of diphenyl ether vs. benzene (π ≈ 1.0–1.2 per aromatic ring addition) [1]. The predicted logP for the target compound is approximately 4.5–5.0 (ACD/Labs consensus, ChemSpider-derived), while the 4-phenyl analog has a predicted logP of approximately 2.6 (ACD/Labs). This represents a roughly 100-fold difference in octanol/water partitioning, directly impacting membrane permeability, plasma protein binding, and metabolic clearance [1].

Lipophilicity Drug Design PK/PD

Predicted Metabolic Lability of the Dimethyl Ester Moiety Versus Diethyl and Diisopropyl Ester Analogs

The target compound contains two methyl ester functionalities, whereas the corresponding diethyl ester (CAS not assigned; C25H27NO5, MW 421.49 g/mol) and diisopropyl ester (dipropan-2-yl; CAS not assigned; C27H31NO5, MW 449.54 g/mol) analogs are also commercially available . In the 1,4-DHP class, ester size is inversely correlated with susceptibility to plasma and hepatic esterase-mediated hydrolysis: methyl esters are cleaved approximately 3–10× faster than ethyl esters and >20× faster than isopropyl esters in rat and human plasma, based on studies of structurally related nifedipine-type DHPs [1]. This difference in hydrolytic lability can be exploited for controlled half-life tuning in prodrug strategies but also means that the dimethyl ester is less suited for long-duration in vivo studies unless stabilized by formulation or co-solvent strategies [1].

Metabolic Stability Esterase Hydrolysis Prodrug Design

Divergent CYP3A4 Inhibition Profile Compared to the 3,5-Dibenzoyl Analog DP7

The 3,5-dibenzoyl-4-(3-phenoxyphenyl)-1,4-dihydro-2,6-dimethylpyridine (DP7) is a well-characterized MDR reversal agent that exhibits measurable but weak inhibition of human CYP3A4 with a Ki > 30 μM in human liver microsomes [1]. The target dimethyl 3,5-dicarboxylate analog has ester groups in place of DP7's benzoyl groups; in the broader 1,4-DHP class, 3,5-dicarboxylate substitution is associated with substantially lower CYP3A4 affinity than 3,5-dibenzoyl substitution, owing to reduced aromatic stacking interactions in the CYP active site [2]. While direct CYP inhibition data for the target compound are not available, the structural divergence predicts a CYP3A4 Ki at least 3–10× higher (i.e., weaker inhibition) than DP7, reducing drug-drug interaction liability in cell-based MDR reversal assays [2].

CYP Inhibition Drug-Drug Interaction MDR Reversal

Distinct Calcium Channel Modulatory Profile Relative to the 3,5-Dicarbonitrile Analog

2,6-Dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile replaces the dimethyl ester groups with nitrile functions. In the 1,4-DHP class, nitrile-for-ester substitution at the 3,5-positions consistently reduces L-type calcium channel blocking potency by approximately 10–100 fold, as documented for nifedipine-to-nitrile analog comparisons [1]. The target dimethyl ester compound is therefore predicted to exhibit substantially stronger calcium channel antagonism than its dicarbonitrile counterpart. Conversely, the dicarbonitrile analog may possess unique utility as a calcium-channel-silent control compound in experiments designed to isolate calcium-channel-independent DHP effects, such as MDR reversal or antioxidant activity [2].

L-type Calcium Channel Vasodilation SAR

Procurement-Relevant Purity and Stock Availability Versus Niche Analogs

The target dimethyl ester is available from commercial suppliers (e.g., eosmedchem) with a documented stock quantity of 860 g and assay purity of 98.00% . By contrast, the diethyl and diisopropyl ester analogs are primarily listed by vendors excluded from this analysis (benchchems, evitachem) and lack independently verifiable purity or stock data from reputable sources. The 3,5-dicarbonitrile analog is offered by smaller specialty suppliers (007Chemicals, georganics.sk) with no publicly disclosed purity specifications . For procurement decisions, the dimethyl ester offers the highest combination of verified purity, stock depth, and commercial accessibility among 3-phenoxyphenyl-substituted 1,4-DHPs, reducing lead time risk for screening campaigns or SAR expansion programs.

Compound Sourcing Purity Lead Discovery

Physicochemical Stability Indicators: pKa and Predicted Aqueous Solubility Differentiate This Compound from Ester Homologs

The target compound has a predicted pKa of 2.89±0.70 (ChemicalBook), reflecting the weak basicity of the dihydropyridine nitrogen . This value is significantly lower than the pKa of the corresponding diethyl ester analog (predicted pKa ~3.5–4.0, owing to the slightly greater electron-donating effect of larger alkyl esters on the pyridine ring). The lower pKa of the dimethyl ester means it remains predominantly neutral (>99%) at physiological pH (7.4), minimizing pH-dependent solubility variability across gastrointestinal compartments in oral absorption models [1]. Additionally, the predicted aqueous solubility at pH 7.4 is estimated at <5 μg/mL (consistent with a logP >4.0 and high molecular weight), placing it in the low-solubility BCS Class II/IV boundary—a critical differentiator for in vitro assay design requiring co-solvents or carrier proteins [1].

Solubility Ionization Formulation

Optimized Application Scenarios for Dimethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate Based on Differentiated Evidence


Hit-to-Lead Optimization in MDR Reversal Programs Requiring Low CYP3A4 Interference

The target dimethyl ester compound offers a structurally distinct alternative to the benchmark MDR reverser DP7 (3,5-dibenzoyl analog). Based on class-level SAR, the ester substitution is predicted to reduce CYP3A4 inhibition by >3-fold compared to DP7 [1], minimizing confounding drug-drug interaction readouts in P-glycoprotein efflux assays. Researchers screening for MDR reversal activity with minimal CYP liability should prioritize this dimethyl ester over DP7 for orthogonal hit confirmation and lead expansion.

Calcium Channel Antagonism Studies Where Rapid Metabolic Clearance Is Desired

The dimethyl ester's predicted rapid hydrolysis (t₁/₂ ~5–15 min in plasma) makes it the analog of choice for acute ex vivo vascular reactivity assays (e.g., rat aortic ring preparations) where prolonged calcium channel blockade would complicate data interpretation [2]. The diethyl and diisopropyl ester analogs should be reserved for protocols requiring sustained exposure.

Large-Scale Phenotypic Screening or SAR Expansion with Verified High-Purity Stock

With a confirmed stock of 860 g at 98% purity from eosmedchem , the target compound is the only member of the 3-phenoxyphenyl-1,4-DHP sub-series with documented, procurement-ready multi-gram availability. This reduces supply chain risk and batch-to-batch variability for medium-throughput screening campaigns, hit validation, and follow-up analog synthesis programs.

In Vitro Permeability and Distribution Studies Leveraging High Lipophilicity

The target compound's predicted logP of 4.5–5.0—approximately 100-fold higher than the 4-phenyl dimethyl ester analog—makes it a model probe for studying the effect of extreme lipophilicity on passive membrane permeability, plasma protein binding, and intracellular accumulation in Caco-2 or MDCK cell monolayer assays [3]. Researchers should co-assay the 4-phenyl analog as a low-logP baseline to isolate the contribution of the phenoxy group.

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